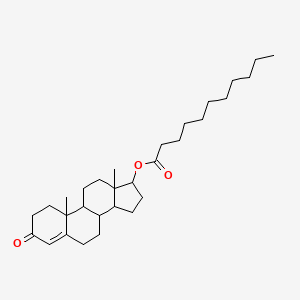

Testosterone undecanoilate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) undecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFVOAUHKGBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Testosterone Undecanoate: A Deep Dive into its Mechanism of Action in Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of testosterone undecanoate (TU) in androgen receptor (AR) signaling. It is designed to offer an in-depth understanding of the pharmacokinetics, molecular interactions, and downstream effects of this long-acting testosterone prodrug. The guide includes detailed experimental protocols, quantitative data, and pathway visualizations to support research and development in the field of androgen science.

Introduction to Testosterone Undecanoate

Testosterone undecanoate is a long-acting ester of testosterone used in androgen replacement therapy (ART) to treat hypogonadism. Its long-chain ester modification allows for delayed absorption and a prolonged therapeutic effect. The pharmacological activity of TU is not direct; it serves as a prodrug that is metabolized into testosterone and its more potent derivative, dihydrotestosterone (DHT). These active metabolites then exert their effects by binding to and activating the androgen receptor.

Pharmacokinetics and Metabolism of Testosterone Undecanoate

Following administration, TU is absorbed and rapidly hydrolyzed by esterases in the plasma and tissues to release testosterone. Testosterone can then be converted to the more potent androgen, DHT, by the enzyme 5α-reductase, primarily in target tissues.

Table 1: Pharmacokinetic Parameters of Testosterone Undecanoate and its Metabolites

| Parameter | Testosterone Undecanoate (Oral) | Testosterone (from IM TU) | Dihydrotestosterone (DHT) (from IM TU) |

| Tmax (Time to Maximum Concentration) | ~4-5 hours | ~7 days[1][2] | ~3-6 hours post T peak |

| Cmax (Maximum Concentration) | Variable, dose-dependent | 890.6 ± 345.11 ng/dL[2] | Variable |

| Half-life (t½) | ~1.5-2.5 hours | ~18-24 days[3] | Variable, dependent on T levels |

Caption: Canonical Androgen Receptor signaling pathway.

Molecular Interaction of TU's Metabolites with the Androgen Receptor

Both testosterone and DHT bind to the ligand-binding domain (LBD) of the androgen receptor. DHT, however, exhibits a higher binding affinity and a slower dissociation rate from the AR compared to testosterone. [4]This stronger interaction makes DHT a more potent activator of the receptor. The binding of either androgen induces a conformational change in the LBD, which is crucial for the subsequent steps of receptor dimerization, nuclear translocation, and transcriptional activation.

Table 2: Binding Affinities of Testosterone and Dihydrotestosterone to the Androgen Receptor

| Ligand | Ki (nM) | IC50 (nM) |

| Testosterone | 34.3 [5] | 14.0 [6] |

| Dihydrotestosterone (DHT) | 22.7 [5] | 3.2 [7] |

Downstream Effects of AR Activation by TU Metabolites

The activation of the androgen receptor by testosterone and DHT leads to the regulation of a wide array of target genes. These genes are involved in:

-

Development and maintenance of male reproductive tissues: Including the prostate, seminal vesicles, and epididymis.

-

Secondary sexual characteristics: Such as facial and body hair growth, deepening of the voice, and muscle mass development.

-

Metabolic processes: Including effects on bone density and red blood cell production.

-

Behavioral effects: Influencing libido and mood.

Experimental Protocols for Studying TU's Mechanism of Action

Ligand Binding Assays

Purpose: To determine the binding affinity (Ki or IC50) of testosterone and DHT for the androgen receptor.

Principle: A competitive binding assay is performed using a radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of unlabeled competitor ligands (testosterone or DHT). The amount of radiolabeled ligand displaced by the unlabeled ligand is measured to determine the binding affinity of the competitor.

Detailed Methodology:

-

Cell Culture and Lysate Preparation:

-

Culture cells expressing the androgen receptor (e.g., LNCaP prostate cancer cells or cells transiently transfected with an AR expression vector).

-

Harvest the cells and prepare a cytosolic extract by homogenization in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic AR.

-

-

Competitive Binding Assay:

-

In a multi-well plate, incubate a fixed concentration of radiolabeled androgen (e.g., [3H]-DHT) with the cell lysate.

-

Add increasing concentrations of unlabeled competitor ligand (testosterone or DHT).

-

Include a control with no competitor (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

dot

Caption: Experimental workflow for a ligand binding assay.

In Vitro Reporter Gene Assays

Purpose: To measure the transcriptional activity of the androgen receptor in response to testosterone and DHT.

Principle: Cells are co-transfected with an AR expression vector and a reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with androgen response elements (AREs). The level of reporter gene expression is proportional to the transcriptional activity of the AR.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., PC-3 or DU145, which have low endogenous AR expression) in a multi-well plate.

-

Co-transfect the cells with an AR expression plasmid and an ARE-driven reporter plasmid using a suitable transfection reagent.

-

A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

-

Ligand Treatment:

-

After transfection, treat the cells with varying concentrations of testosterone or DHT.

-

Include a vehicle control (e.g., ethanol or DMSO).

-

-

Cell Lysis and Reporter Assay:

-

After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.

-

Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

If a normalization plasmid was used, measure the activity of the control reporter.

-

-

Data Analysis:

-

Normalize the reporter gene activity to the control reporter activity.

-

Plot the normalized reporter activity against the ligand concentration to generate a dose-response curve.

-

Calculate the EC50 value (the concentration of ligand that produces 50% of the maximal response).

-

AR Nuclear Translocation Assays

Purpose: To visualize the ligand-induced movement of the androgen receptor from the cytoplasm to the nucleus.

Principle: The subcellular localization of the AR is visualized using immunofluorescence microscopy. In the absence of a ligand, the AR is predominantly cytoplasmic. Upon ligand binding, it translocates to the nucleus.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Grow AR-expressing cells on glass coverslips in a multi-well plate.

-

Treat the cells with testosterone, DHT, or a vehicle control for a specified time.

-

-

Immunofluorescence Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate the cells with a primary antibody specific for the AR.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the AR (fluorescent secondary antibody) and nuclear (DAPI) staining.

-

Analyze the images to determine the subcellular localization of the AR in treated versus untreated cells.

-

Summary and Conclusion

Testosterone undecanoate acts as a prodrug, delivering testosterone for subsequent conversion to the highly potent androgen, DHT. Both testosterone and DHT activate the androgen receptor, a ligand-dependent transcription factor, to regulate the expression of a multitude of genes. This regulation underlies the diverse physiological effects of androgens. The study of TU's mechanism of action relies on a combination of pharmacokinetic analyses and in vitro assays that probe the molecular interactions and functional consequences of AR activation. A thorough understanding of these processes is essential for the development of new and improved androgen-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 6. Testis-specific androgen-binding protein Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Oral vs. Injectable Testosterone Undecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone undecanoate (TU) is a long-chain ester of testosterone developed to overcome the rapid hepatic metabolism of native testosterone. It is available in both oral and long-acting injectable formulations for the treatment of male hypogonadism. The route of administration profoundly influences its pharmacokinetic profile, dictating dosing frequency, serum testosterone level stability, and metabolic pathways. This guide provides a detailed comparative analysis of the pharmacokinetics of oral and injectable testosterone undecanoate, supported by quantitative data, experimental methodologies, and pathway visualizations to inform research and development in androgen replacement therapy.

Pharmacokinetics of Oral Testosterone Undecanoate

Absorption and Bioavailability

Oral testosterone undecanoate utilizes a unique absorption mechanism to circumvent the extensive first-pass hepatic metabolism that renders native oral testosterone ineffective.[1][2] Formulated with lipophilic excipients, TU is primarily absorbed through the intestinal lymphatic system.[3][4][5] It is incorporated into chylomicrons within enterocytes and transported via the thoracic duct into systemic circulation, thereby largely bypassing the liver.[3][6] This lymphatic transport is crucial for its oral bioavailability.[1]

The absorption of oral TU is significantly dependent on the presence of dietary fat, which stimulates chylomicron formation.[7] Administration in a fasted state results in negligible absorption and low serum testosterone concentrations.[7][8] The absolute bioavailability of testosterone from oral TU has been reported to be approximately 6.8%.[9]

Metabolism

Once in the systemic circulation, testosterone undecanoate is a prodrug that must be hydrolyzed by non-specific tissue and plasma esterases to release active testosterone.[10][11][12] The undecanoate moiety is metabolized via beta-oxidation.[10][11]

A significant portion of oral TU is also metabolized in the intestinal wall by 5α-reductase to dihydrotestosterone undecanoate (DHTU), which is then absorbed lymphatically alongside TU.[10][13] DHTU is subsequently hydrolyzed to the potent androgen dihydrotestosterone (DHT).[14] This presystemic conversion contributes to a notable increase in the DHT/T ratio observed with oral TU administration.[8][10]

Distribution and Excretion

Following its release, testosterone is highly bound (~98%) to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin.[15] The unbound, or free, fraction is considered biologically active. Testosterone is metabolized in the liver and other tissues into various 17-keto steroids, such as androsterone and etiocholanolone, which are then conjugated and excreted primarily in the urine.[13][15]

Pharmacokinetic Parameters

The pharmacokinetic profile of oral TU is characterized by a relatively rapid onset and a short half-life, necessitating twice-daily dosing to maintain eugonadal testosterone levels.[10][16]

Table 1: Pharmacokinetic Parameters of Oral Testosterone Undecanoate (JATENZO®)

| Parameter | Value (Mean ± SD) | Unit | Notes |

| Cavg (24h) | 403 ± 128 | ng/dL | Average concentration over 24 hours at steady state.[17] |

| Cmax | 890.6 ± 345.11 | ng/dL | Maximum serum concentration.[18] |

| Tmax | ~4 - 6 | hours | Time to reach maximum concentration after dosing.[17][19] |

| Half-life | ~10 - 12 | hours | Refers to the apparent terminal half-life of testosterone after oral TU administration.[20] |

Note: Values are based on studies with specific formulations (e.g., Jatenzo®) and dosing regimens, and can vary. Cavg is a key metric for FDA approval, aiming for the eugonadal range.[17]

Pharmacokinetics of Injectable Testosterone Undecanoate

Absorption and Bioavailability

Intramuscular (IM) injection of testosterone undecanoate, typically in an oily vehicle like castor oil, creates a depot in the muscle tissue.[21][22] From this depot, the highly lipophilic TU is slowly released into the systemic circulation.[15][21] This slow release profile results in a very long-acting preparation, allowing for dosing intervals of 10 to 14 weeks.[21][22] This route completely avoids first-pass metabolism.[15][23]

Metabolism

Similar to the oral route after absorption, the ester bond of TU is cleaved by serum esterases to release testosterone and undecanoic acid.[15][21][23] This hydrolysis is the rate-limiting step for the generation of active testosterone, contributing to the prolonged duration of action.

Distribution and Excretion

The distribution and excretion of testosterone released from the injectable form follow the same pathways as endogenously produced testosterone. It is highly protein-bound in circulation and is metabolized in the liver to inactive metabolites that are excreted in the urine.[15]

Pharmacokinetic Parameters

Injectable TU is characterized by a slow rise to peak testosterone concentrations and a very long elimination half-life, which reflects the slow release from the muscle depot.

Table 2: Pharmacokinetic Parameters of Injectable Testosterone Undecanoate (e.g., Nebido®, Aveed®)

| Parameter | Value (Mean ± SD) | Unit | Notes |

| Cavg (10 weeks) | 494.9 ± 141.46 | ng/dL | Average concentration over a 10-week dosing interval after the 3rd injection.[18] |

| Cmax (single 1000mg dose) | 38 | nmol/L (~1100 ng/dL) | Mean maximum concentration after a single injection.[22][23] |

| Tmax (single 1000mg dose) | ~7 | days | Median time to reach maximum concentration.[22][23][24] |

| Terminal Half-life (release from depot) | ~90 | days | Represents the release rate from the depot at steady state.[15] |

Note: Values can vary based on the specific product, injection volume, and patient population. Steady-state is typically achieved after the 3rd to 5th injection.[15]

Experimental Protocols

Study Design for Oral TU Pharmacokinetics (Example based on JATENZO® Phase 3 Trial)

-

Design: A randomized, active-controlled, open-label study was conducted.[17]

-

Participants: 166 hypogonadal men, aged 18 to 65 years, with serum testosterone levels <300 ng/dL.[17]

-

Dosing Regimen: Patients initiated treatment with JATENZO® at a dose of 237 mg twice daily with meals.[16] Doses were titrated based on 24-hour average testosterone concentrations (Cavg) derived from serial pharmacokinetic (PK) sampling. Dose adjustments were permitted at specified intervals, with a range of 158 mg to 396 mg twice daily.[16]

-

Pharmacokinetic Sampling: On PK assessment days, blood samples were collected pre-dose and at multiple time points over a 24-hour period post-dose to determine the full pharmacokinetic profile, including Cavg, Cmax, and Tmax.[16]

-

Analytical Method: Serum testosterone concentrations were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[17][24] To prevent ex-vivo hydrolysis of TU to testosterone in blood samples, collection tubes containing an esterase inhibitor (e.g., sodium fluoride) are required for accurate measurement.[14]

Study Design for Injectable TU Pharmacokinetics (Example based on AVEED® Phase 3 Trial)

-

Design: An unblinded, multicenter, single-arm clinical trial was conducted.[25]

-

Participants: 130 hypogonadal men, aged over 18 years, with serum total testosterone < 300 ng/dL.[18][25]

-

Dosing Regimen: Patients received 750 mg of testosterone undecanoate via intramuscular injection at week 0 (loading dose), week 4, and every 10 weeks thereafter.[18][25]

-

Pharmacokinetic Sampling: To assess steady-state pharmacokinetics, serum testosterone samples were collected prior to and at multiple time points (e.g., days 4, 7, 11, 14, 21, 28, 42, 56, and 70) following the third injection.[18]

-

Analytical Method: Serum testosterone levels were quantified using validated LC-MS/MS assays.[24]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Contribution of lymphatically transported testosterone undecanoate to the systemic exposure of testosterone after oral administration of two andriol formulations in conscious lymph duct-cannulated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]

- 5. endocrinenews.endocrine.org [endocrinenews.endocrine.org]

- 6. JATENZO Mechanism Of Action & Efficacy Information For HCPs [jatenzohcp.com]

- 7. researchgate.net [researchgate.net]

- 8. Reexamination of pharmacokinetics of oral testosterone undecanoate in hypogonadal men with a new self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absolute bioavailability of testosterone after oral administration of testosterone-undecanoate and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reexamination of Pharmacokinetics of Oral Testosterone Undecanoate in Hypogonadal Men With a New Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Lymphatic absorption and metabolism of orally administered testosterone undecanoate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bayer.com [bayer.com]

- 16. Jatenzo (Testosterone Undecanoate Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. A New Oral Testosterone Undecanoate Formulation Restores Testosterone to Normal Concentrations in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. Steady-state pharmacokinetics of oral testosterone undecanoate with concomitant inhibition of 5α-reductase by finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oral Testosterone vs Injections: Which Is Best? [honehealth.com]

- 21. mims.com [mims.com]

- 22. registrasiobat.pom.go.id [registrasiobat.pom.go.id]

- 23. medicines.org.uk [medicines.org.uk]

- 24. auajournals.org [auajournals.org]

- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]

Testosterone Undecanoate: A Comprehensive Technical Guide to its Molecular Structure and Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone undecanoate is a long-acting ester of the primary male androgen, testosterone.[1] It serves as a prodrug, being converted in the body to testosterone, the active hormone responsible for the normal growth, development, and function of male sex organs and the maintenance of secondary sex characteristics.[2][3] This technical guide provides an in-depth overview of the molecular structure, formulation, and analytical methodologies related to testosterone undecanoate, intended for professionals in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

Testosterone undecanoate is chemically designated as [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate.[2][4][5][6][7] Its structure consists of the tetracyclic steroid core of testosterone esterified with undecanoic acid at the 17-beta hydroxyl group. This long fatty acid chain increases the lipophilicity of the molecule, influencing its absorption and pharmacokinetic profile.

| Property | Value | Reference |

| Chemical Formula | C30H48O3 | [1][5][6][8] |

| Molecular Weight | 456.71 g/mol | [1][2][4][8] |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate | [2][4][5][6][7] |

| CAS Number | 5949-44-0 | [2][6] |

| Appearance | White or almost white waxy crystalline powder | [5] |

| Melting Point | 59-61°C |

Formulations of Testosterone Undecanoate

Testosterone undecanoate is available in two primary dosage forms: oral capsules and intramuscular injections. The formulation strategies for each are designed to overcome the challenges of testosterone delivery, namely poor oral bioavailability due to extensive first-pass metabolism.

Oral Formulations

Oral formulations of testosterone undecanoate are designed to be absorbed via the intestinal lymphatic system, thereby bypassing the liver and avoiding rapid degradation.[9][10][11] This is achieved by dissolving the lipophilic drug in an oily vehicle, often encapsulated in soft gelatin.

| Brand Name | Dosage Strength(s) | Key Excipients | Reference |

| Jatenzo® | 158 mg, 198 mg, 237 mg | Oleic acid, polyoxyl 40 hydrogenated castor oil (Cremophor RH 40), borage seed oil, peppermint oil, butylated hydroxytoluene. Capsule shell: gelatin, sorbitol, glycerin, purified water, iron oxide red, FD&C Yellow #6, titanium dioxide. | [5] |

| Andriol™ Testocaps® | 40 mg | Hydrogenated castor oil, propylene glycol monolaurate. Capsule shell: gelatin, glycerol, medium chain triglycerides, lecithin, sunset yellow FCF. | [4] |

| Kyzatrex® | 100 mg, 150 mg, 200 mg | DL-alpha-tocopheryl acetate (Vitamin E), phytosterol esters, polyoxyl 40 hydrogenated castor oil, propylene glycol monolaurate. Capsule shell: gelatin, glycerin, purified water, sorbitol, titanium dioxide. | [6][12][10][13] |

| Tlando® | 112.5 mg | Capsule shell: black iron oxide, gelatin, titanium dioxide. | [7][14][15] |

Intramuscular Injection

Intramuscular formulations provide a long-acting depot of testosterone undecanoate, from which the drug is slowly released and hydrolyzed to testosterone. This results in stable serum testosterone levels over an extended period, reducing the frequency of administration.

| Brand Name | Concentration | Key Excipients | Reference |

| Nebido®/Aveed® | 1000 mg / 4 mL (250 mg/mL) | Benzyl benzoate, refined castor oil. | [2][16] |

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for quantifying testosterone undecanoate and its potential impurities.

Methodology:

-

Column: YMC Pack C8 (150 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.77 g/L ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 500 ppm.

This method allows for the separation of testosterone undecanoate from its process-related impurities and degradation products.

Dissolution Testing for Oral Capsules

Dissolution testing is essential to ensure the consistent release of testosterone undecanoate from the capsule formulation.

USP Apparatus 2 (Paddle) Method:

-

Apparatus: USP Apparatus 2 (Paddle).

-

Rotation Speed: 75 rpm.

-

Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer pH 6.8 containing a surfactant (e.g., 0.25% sodium lauryl sulfate), to facilitate the dissolution of the lipophilic drug and vehicle.

-

Temperature: 37°C ± 0.5°C.

-

Sampling Times: Defined time points to characterize the release profile.

-

Analysis: The amount of dissolved testosterone undecanoate is quantified by HPLC.

Pharmacokinetic Study Protocol

Pharmacokinetic studies are vital to determine the absorption, distribution, metabolism, and excretion of testosterone undecanoate.

Study Design for Oral Formulation:

-

Design: Single-dose, two-treatment, two-period crossover in vivo study.

-

Subjects: Hypogonadal males with baseline serum testosterone levels below 300 ng/dL.

-

Administration: Administer a single dose of the testosterone undecanoate capsule with a standardized meal.

-

Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at 1, 2, 4, 8, 12, 13, 14, 16, 20, and 24 hours post-dose).[7]

-

Analytes: Measure concentrations of testosterone undecanoate and its primary active metabolite, testosterone, in plasma using a validated LC-MS/MS method.

Study Design for Intramuscular Injection:

-

Design: Open-label, multicenter study.

-

Subjects: Hypogonadal males.

-

Administration: Administer a single intramuscular injection of testosterone undecanoate (e.g., 750 mg).

-

Blood Sampling: Collect blood samples at baseline, and at regular intervals (e.g., weeks 1, 4, 8, and 12) post-injection.

-

Analytes: Measure serum concentrations of total testosterone, free testosterone, dihydrotestosterone (DHT), and estradiol (E2).

Signaling Pathways and Mechanism of Action

Testosterone undecanoate is a prodrug that is hydrolyzed by endogenous esterases to release testosterone. Testosterone then exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.

Androgen Receptor Signaling Pathway

References

- 1. Pharmacokinetic study in women of three different doses of a new formulation of oral testosterone undecanoate, Andriol Testocaps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. nps.org.au [nps.org.au]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Kyzatrex (Testosterone Undecanoate Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Jatenzo: Cost, side effects, dosage, uses, and more [medicalnewstoday.com]

- 9. Jatenzo (Testosterone Undecanoate Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. DailyMed - KYZATREX- testosterone undecanoate capsule, liquid filled [dailymed.nlm.nih.gov]

- 11. jatenzo.com [jatenzo.com]

- 12. These highlights do not include all the information needed to use KYZATREX® safely and effectively. See full prescribing information for KYZATREX®. KYZATREX® (testosterone undecanoate) capsules, for oral use, CIII Initial U.S. approval: 1953 [dailymed.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. tlando.com [tlando.com]

- 15. Tlando (testosterone undecanoate): Uses, Side Effects, Dosage & Reviews [goodrx.com]

- 16. registrasiobat.pom.go.id [registrasiobat.pom.go.id]

An In-depth Technical Guide to the Effects of Testosterone Undecanoate on Downstream Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which testosterone undecanoate, a widely used testosterone replacement therapy, influences downstream gene regulation. The document details the conversion of this prodrug to its active form, the subsequent signaling cascade via the androgen receptor, and the resulting modulation of target gene expression. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development in this field.

Mechanism of Action: From Prodrug to Transcriptional Regulator

Testosterone undecanoate (TU) is an ester prodrug of testosterone, designed to improve the bioavailability of testosterone, particularly through oral administration by utilizing lymphatic absorption to bypass first-pass metabolism in the liver.[1][2] Once in circulation, endogenous esterases cleave the undecanoate ester chain to release testosterone, the active androgenic hormone.[3] The physiological effects of testosterone are mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][4]

The canonical pathway for androgen-mediated gene regulation proceeds as follows:

-

Ligand Binding: In the absence of a ligand, the androgen receptor resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[5][6] Testosterone, or its more potent metabolite dihydrotestosterone (DHT), diffuses into the cell and binds to the ligand-binding domain of the AR.[4][7]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[5] This unmasks a nuclear localization signal, leading to the translocation of the AR into the nucleus.[4][7]

-

Dimerization and DNA Binding: Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[5][6][7]

-

Recruitment of Coregulators and Transcription: The DNA-bound AR dimer then recruits a complex of coregulator proteins, including coactivators (like SRC-1, CBP/p300) and corepressors, which modulate the transcriptional machinery.[5][8] This complex ultimately influences the activity of RNA Polymerase II, leading to the activation or repression of target gene transcription.[5]

Downstream Gene Targets of Testosterone Undecanoate

The activation of the androgen receptor by testosterone initiates a cascade of genomic events, altering the expression of a wide array of genes. These target genes are involved in numerous physiological processes, including male sexual development, spermatogenesis, muscle and bone metabolism, and erythropoiesis.[3][9] The specific set of genes regulated can vary significantly depending on the cell type and physiological context.

Below is a summary of genes reported to be regulated by androgens in various experimental models.

| Gene/Factor | Regulation | Function/Pathway | Experimental Context | Reference |

| PSA (KLK3) | Up-regulated | Prostate-specific antigen, marker for prostate function | Prostate Cancer Cells | [4] |

| MYC | Up-regulated | Transcription factor, cell cycle progression | Mouse Testis | [10] |

| IL-6 | Up-regulated | Cytokine, inflammation | Mouse Testis | [10] |

| Nrf2, HO-1 | Up-regulated | Oxidative stress response | Alzheimer's Disease Mouse Model | [11] |

| PI3K, Akt | Up-regulated | Cell survival and proliferation | Alzheimer's Disease Mouse Model | [11] |

| EGFR | Up-regulated | Growth factor signaling | Dermal Papilla Cells | [12] |

| CREB1 | Down-regulated | Transcription factor, cellular signaling | Mouse Testis | [10] |

| SOCS1 | Down-regulated | Suppressor of cytokine signaling | Mouse Testis | [10] |

| IL-2, -4, -10 | Down-regulated | Cytokines, immune response | Mouse Testis | [10] |

| TNF-α, IL-1β | Down-regulated | Pro-inflammatory cytokines | Alzheimer's Disease Mouse Model | [11] |

| P38 MAPK | Down-regulated | Stress-activated protein kinase pathway | Alzheimer's Disease Mouse Model | [11] |

| Caveolin-1 | Down-regulated | Scaffolding protein, signal transduction | Dermal Papilla Cells | [12] |

Quantitative Analysis of Gene Expression

High-throughput screening methods like microarray and RNA-sequencing have enabled the quantitative assessment of global gene expression changes in response to androgen stimulation.

Table 1: Summary of Microarray Analysis in Androgen-Deficient Mouse Testis

This study utilized transgenic mice overexpressing androgen-binding protein to create a model of reduced intratesticular androgen. The resulting changes in gene expression were compared to wild-type controls.

| Gene Regulation | Number of Genes | Percentage of Transcripts | Key Network Nodes |

| Up-regulated (≥2-fold) | 381 | 3.05% | IL-6, AGT, MYC, A2M |

| Down-regulated (≥2-fold) | 198 | 1.59% | IL-2, IL-4, IL-10, MAPK8, SOCS1, CREB1 |

| Data sourced from a study on androgen-regulated gene expression in the mouse testis.[10] |

Table 2: Summary of Microarray Analysis in LNCaP Prostate Cancer Cells

This study profiled gene expression in the androgen-responsive LNCaP cell line following treatment with the synthetic androgen R1881 for 24 hours.

| Gene Regulation | Number of Genes |

| Stimulated | 319 |

| Repressed | 300 |

| Data sourced from a study on androgen-regulated genes in human LNCaP prostate cancer cells.[13] |

Experimental Protocols for Studying Gene Regulation

Investigating the effects of testosterone undecanoate on gene regulation requires a multi-faceted approach utilizing several molecular biology techniques. The following sections outline the standard methodologies.

Gene Expression Profiling: Microarray Analysis

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.

Methodology:

-

Cell/Tissue Culture and Treatment: Cells (e.g., LNCaP prostate cancer cells) or tissues are cultured and treated with testosterone or a vehicle control for a specified duration.[13]

-

RNA Extraction: Total RNA is isolated from the samples using standard methods (e.g., Trizol reagent, column-based kits).

-

cRNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). This cDNA is then used as a template to synthesize biotin-labeled complementary RNA (cRNA).[10]

-

Hybridization: The labeled cRNA is hybridized to an oligonucleotide microarray chip, where probes corresponding to specific genes are immobilized.

-

Washing and Staining: The microarray is washed to remove non-specifically bound cRNA, and a fluorescent dye (e.g., streptavidin-phycoerythrin) is added that binds to the biotin labels.

-

Scanning and Data Analysis: The microarray is scanned to detect the fluorescence intensity at each probe location. The raw data is then normalized, and statistical analysis is performed to identify genes that are differentially expressed between the testosterone-treated and control groups.[10][13]

Gene Expression Profiling: RNA Sequencing (RNA-Seq)

RNA-Seq has largely superseded microarrays for transcriptome profiling, offering higher sensitivity, a wider dynamic range, and the ability to identify novel transcripts.

Methodology:

-

RNA Isolation: High-quality total RNA is extracted from testosterone-treated and control samples.[12][14]

-

Library Preparation:

-

mRNA Enrichment: Messenger RNA (mRNA) is typically isolated from the total RNA pool using oligo(dT) beads that bind to the poly-A tails of mRNA molecules.[14]

-

Fragmentation and cDNA Synthesis: The purified mRNA is fragmented. These fragments are then used as templates for first- and second-strand cDNA synthesis.[14]

-

Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified via PCR.

-

-

Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina).[12][14]

-

Bioinformatic Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to a reference genome.[12]

-

Quantification: The number of reads mapping to each gene is counted to determine its expression level.

-

Differential Expression Analysis: Statistical methods are used to identify genes with significant expression changes between conditions.[12][14]

-

Identifying AR Binding Sites: Chromatin Immunoprecipitation (ChIP-Seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of a specific transcription factor, such as the androgen receptor.[15]

Methodology:

-

Cross-linking: Cells treated with testosterone are exposed to formaldehyde, which creates covalent cross-links between proteins (like AR) and the DNA they are bound to.[16]

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): An antibody specific to the androgen receptor is used to selectively pull down the AR-DNA complexes from the cell lysate.[17]

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested, releasing the DNA fragments that were bound by the AR. The DNA is then purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using an NGS platform.[16][17]

-

Data Analysis: The sequencing reads are aligned to a reference genome. "Peak calling" algorithms are then used to identify genomic regions with a significant enrichment of reads, which correspond to the AR binding sites.[16]

Validation of Gene Expression: Quantitative RT-PCR (qRT-PCR)

qRT-PCR is a targeted approach used to accurately quantify the expression of specific genes. It is often employed to validate the findings from high-throughput methods like microarrays or RNA-Seq.[13]

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from samples and reverse transcribed into cDNA, as in the initial steps of microarray or RNA-seq protocols.

-

PCR Amplification: The cDNA is used as a template in a PCR reaction with primers specific to the gene of interest. A fluorescent reporter (e.g., SYBR Green or a TaqMan probe) is included in the reaction.

-

Real-Time Detection: The PCR is performed in a real-time PCR machine that monitors the fluorescence signal in each cycle. The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.

-

Quantification: The expression of the target gene is typically normalized to the expression of one or more stable housekeeping genes to control for variations in RNA input and reverse transcription efficiency. The relative change in gene expression between treated and control samples is then calculated.[13]

References

- 1. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]

- 2. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. academic.oup.com [academic.oup.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 7. auo.asmepress.com [auo.asmepress.com]

- 8. Nuclear receptor coactivators: Essential players in steroid hormone action in brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Testosterone - Wikipedia [en.wikipedia.org]

- 10. Microarray analysis of androgen-regulated gene expression in testis: the use of the androgen-binding protein (ABP)-transgenic mouse as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transcriptome analysis to identify the downstream genes of androgen receptor in dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | RNA sequencing profiles reveals progressively reduced spermatogenesis with progression in adult cryptorchidism [frontiersin.org]

- 15. Global identification of androgen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]

- 17. Genome-wide analysis of androgen receptor binding and transcriptomic analysis in mesenchymal subsets during prostate development - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug Nature of Testosterone Undecanoate and its Active Metabolites' Affinity for the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Testosterone undecanoate (TU) is a long-acting ester prodrug of testosterone. Its pharmacological activity is not mediated by direct binding to the androgen receptor (AR), but rather through its enzymatic cleavage in the body to release testosterone. Testosterone, and its more potent metabolite dihydrotestosterone (DHT), are the primary ligands that bind to and activate the androgen receptor, initiating downstream signaling pathways responsible for the physiological effects of androgens. This guide provides a comprehensive overview of the binding characteristics of testosterone and DHT to the androgen receptor, details the associated signaling pathway, and outlines a standard experimental protocol for determining androgen receptor binding affinity.

Binding Affinity of Testosterone and Dihydrotestosterone for the Androgen Receptor

Testosterone undecanoate itself is considered to have negligible binding affinity for the androgen receptor. The bulky undecanoate ester at the 17-beta hydroxyl position sterically hinders the molecule from fitting into the ligand-binding pocket of the receptor. The biological action of TU is entirely dependent on its in vivo hydrolysis to testosterone.

The active ligands, testosterone and its 5α-reduced metabolite, dihydrotestosterone (DHT), bind to the androgen receptor with high affinity. DHT generally exhibits a higher binding affinity for the AR than testosterone.[1][2][3] The binding affinities are typically quantified by the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) in competitive binding assays, or as a relative binding affinity (RBA) compared to a standard high-affinity ligand.

Below is a summary of the binding affinity data for testosterone and DHT to the androgen receptor, compiled from various sources.

| Ligand | Binding Affinity Metric | Value (nM) | Species/System | Reference |

| Testosterone | EC50 | 0.66 | Human AR (CALUX assay) | [4] |

| Relative Binding Affinity (RBA) | ~10-20% of Methyltrienolone (R1881) | Rat Prostate/Skeletal Muscle | [5] | |

| Dihydrotestosterone (DHT) | Kd | 31.6 ± 9.3 | Human AR LBD | [6] |

| IC50 | 3.2 | Hamster Prostate AR | [7][8] | |

| EC50 | 0.13 | Human AR (CALUX assay) | [4] | |

| Relative Binding Affinity (RBA) | ~46% of Methyltrienolone (R1881) | Rat Prostate | [5] |

Note: Binding affinity values can vary depending on the experimental conditions, assay type, and the specific receptor preparation used.

Androgen Receptor Signaling Pathway

The binding of an androgen, such as testosterone or DHT, to the androgen receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression. In its unbound state, the androgen receptor is predominantly located in the cytoplasm, complexed with heat shock proteins (HSPs).[1]

Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the HSPs. This conformational change exposes a nuclear localization signal, facilitating the translocation of the ligand-receptor complex into the nucleus.[1] Inside the nucleus, the androgen receptor dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. The receptor-DNA complex then recruits co-activator or co-repressor proteins to modulate the transcription of these genes, leading to the physiological effects of androgens.

Experimental Protocol: Competitive Radioligand Binding Assay for the Androgen Receptor

A competitive radioligand binding assay is a common method used to determine the binding affinity of a test compound for a receptor. This protocol outlines the general steps for assessing the binding of compounds to the androgen receptor.

3.1. Materials and Reagents

-

Receptor Source: Purified recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol preparations from tissues rich in androgen receptors (e.g., rat ventral prostate).

-

Radioligand: A high-affinity radiolabeled androgen, typically [³H]-Mibolerone (a synthetic androgen) or [³H]-DHT.

-

Test Compounds: Testosterone, DHT (as standards), and the compounds of interest.

-

Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, dithiothreitol, glycerol).

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: 96-well filter plates with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

3.2. Experimental Workflow

The workflow involves incubating the receptor, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured.

3.3. Detailed Procedure

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C.

-

Prepare a stock solution of the androgen receptor preparation and the radioligand.

-

Prepare serial dilutions of the unlabeled test compounds and standards (testosterone and DHT) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the androgen receptor preparation to each well.

-

Add the serially diluted unlabeled test compounds to the respective wells.

-

To determine total binding, add only the assay buffer to a set of wells.

-

To determine non-specific binding, add a high concentration of an unlabeled high-affinity ligand (e.g., unlabeled Mibolerone) to another set of wells.

-

-

Incubation:

-

Add a fixed concentration of the radioligand to all wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 1-4 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

3.4. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor) and from the counts in the presence of the test compound.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

-

Determine IC50: The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined by non-linear regression analysis of the competition curve.

-

Calculate Ki: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Conclusion

Testosterone undecanoate serves as an effective prodrug for testosterone replacement therapy, with its therapeutic effects stemming from the high-affinity binding of its active metabolites, testosterone and dihydrotestosterone, to the androgen receptor. Understanding the binding kinetics of these active androgens and the subsequent signaling cascade is crucial for the development of novel androgen receptor modulators. The competitive radioligand binding assay remains a gold-standard method for characterizing the interaction of new chemical entities with the androgen receptor.

References

- 1. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Testosterone - Wikipedia [en.wikipedia.org]

- 3. Androgen receptor: structure, role in prostate cancer and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cellular Uptake of Testosterone Undecanoate: A Technical Guide

1. Introduction

Testosterone undecanoate (TU) is a long-acting ester of testosterone used in testosterone replacement therapy for male hypogonadism[1][2]. Understanding its cellular uptake is critical for optimizing drug delivery and efficacy. As a prodrug, TU is designed for lymphatic absorption to bypass initial hepatic metabolism[1][3]. In vitro, it is rapidly hydrolyzed by non-specific esterases into its active form, testosterone[1][4]. This guide provides an in-depth overview of the mechanisms, experimental protocols, and data related to the cellular uptake of testosterone, the active metabolite of TU.

2. Mechanisms of Cellular Uptake

While lipophilic steroid hormones were traditionally thought to enter cells via simple passive diffusion, emerging evidence highlights the significant role of membrane transporters.

-

Passive Accumulation : Steroids can rapidly accumulate in cells to high concentrations through passive, lipophilicity-driven mechanisms. This process is structure-dependent and does not require cell viability[5].

-

Facilitated and Active Transport : Several transporter families are implicated in steroid uptake, enhancing intracellular concentrations and influencing androgen signaling, particularly in cancer progression[6][7].

-

Solute Carrier Organic Anion (SLCO) Transporters : Members of the SLCO superfamily, also known as Organic Anion Transporting Polypeptides (OATPs), are crucial for the transport of steroid hormones[6][8]. For instance, OATP1B3 (encoded by SLCO1B3) actively transports testosterone, and its overexpression in prostate cancer cells allows them to increase testosterone import, gaining a biological advantage[6][9]. Other OATPs, like OATP1B1 and OATP2B1, have been shown to increase the uptake of androgen precursors like DHEAS in prostate cancer cell models[10][11].

-

3. Experimental Protocols for In Vitro Uptake Assays

Detailed protocols for studying the cellular uptake of testosterone are essential for reproducible research. Below is a synthesized protocol based on common methodologies for steroid hormone uptake assays.

3.1. Cell Culture

-

Cell Lines: A variety of cell lines are used depending on the research context. For prostate cancer studies, LNCaP and PC-3 cells are common[10]. Cos-7 or HEK293T cells are often used for transfection experiments to study the function of specific transporters[6][12].

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics. For steroid uptake experiments, charcoal-stripped FBS is often used to remove endogenous steroids[12]. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2[12][13].

3.2. Uptake Assay Protocol

-

Cell Seeding: Plate cells in multi-well plates (e.g., 24- or 96-well) and grow to a desired confluency (e.g., 60-80%)[12][14].

-

Preparation: Prior to the assay, aspirate the culture medium and wash the cells with a suitable assay buffer (e.g., serum-free DMEM)[5][12].

-

Incubation: Add the assay buffer containing the test steroid (e.g., radiolabeled [³H]-testosterone or unlabeled testosterone) at various concentrations and for specific time points. All incubations should be performed at 37°C[12].

-

Termination of Uptake: To stop the uptake process, rapidly aspirate the steroid-containing medium and wash the cells multiple times with an ice-cold stop solution or buffer[5].

-

Cell Lysis: Lyse the cells using a suitable lysis buffer or through physical methods like freeze-thaw cycles[5].

-

Quantification:

-

Radiolabeled Steroids: If a radiolabeled steroid was used, quantify the intracellular radioactivity using a liquid scintillation counter[13].

-

Unlabeled Steroids: For unlabeled steroids, quantify the intracellular concentration using analytical methods such as high-performance liquid chromatography followed by tandem mass spectrometry (HPLC-MS/MS)[5][14].

-

-

Normalization: Normalize the quantified steroid amount to the total protein content in each well, determined by a protein assay (e.g., BCA assay).

4. Quantitative Data on Testosterone Cellular Uptake

Quantitative data from in vitro studies are crucial for understanding the kinetics of testosterone transport. The following tables summarize key findings from relevant studies.

Table 1: Effect of SLCO Transporter Expression on Testosterone Uptake

| Cell Line | Transfected Transporter | Substrate | Uptake vs. Control | Reference |

| Cos-7 | SLCO1B3 (Wild Type & Variants) | Testosterone | Markedly induced accumulation | [6] |

| LNCaP | OATP1B1, OATP2B1 | DHEAS (Testosterone Precursor) | ~3-fold increase in uptake | [10] |

Note: Data for direct testosterone undecanoate uptake kinetics are limited, as it is primarily a prodrug that is rapidly converted to testosterone.

5. Mandatory Visualizations

The following diagrams illustrate key processes related to testosterone undecanoate cellular uptake studies.

Caption: A generalized workflow for an in vitro cellular uptake assay of steroid hormones.

Caption: A simplified diagram of testosterone uptake and subsequent androgen receptor signaling.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Safety Aspects and Rational Use of Testosterone Undecanoate in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]

- 4. Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of SLCO1B3 haplotype on testosterone transport and clinical outcome in Caucasian patients with androgen-independent prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 9. Effect of SLCO1B3 haplotype on tes ... | Article | H1 Connect [archive.connect.h1.co]

- 10. Role of OATP Transporters in Steroid Uptake by Prostate Cancer Cells in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Frontiers | Rapid Assessment of Insect Steroid Hormone Entry Into Cultured Cells [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Prostatic Effects of Testosterone Undecanoate: A Technical Review

Introduction

Testosterone undecanoate (TU) is a long-acting ester of testosterone utilized in testosterone therapy (TTh) for male hypogonadism. A primary concern for clinicians prescribing TTh is the potential long-term impact on the prostate, particularly regarding the risks of benign prostatic hyperplasia (BPH) and prostate cancer (PCa). This technical guide synthesizes the current understanding of the long-term effects of TU on prostate tissue, focusing on quantitative data from clinical studies, experimental methodologies, and the underlying molecular pathways.

Quantitative Analysis of Prostatic Changes with Long-Term TU Therapy

Multiple long-term observational studies and some controlled trials have investigated the effects of TU on prostate parameters. The data consistently show that while some initial changes may occur, the long-term risk of prostatic adverse events does not appear to be significantly elevated in hypogonadal men receiving TTh.

Table 1: Summary of Long-Term Effects of Testosterone Undecanoate on Prostate Parameters

| Study/Cohort | Duration of Treatment | Number of Patients | Change in Prostate Volume (mL) | Change in PSA (ng/mL) | Incidence of Prostate Cancer |

| Registry Studies (Germany) | Up to 16 years | 942 | - Cohort A: 28.34 to 30.72 - Cohort B: 27.9 to 36.98 - Cohort C: 16.9 to 19.9 | - Cohort A: 1.77 to 2.0 - Cohort B: 0.86 to 1.38 - Cohort C: 1.6 to 1.9 | - Cohort A: 1.7% (39.4 per 10,000 patient-years) - Cohort B: 2.3% (54.5 per 10,000 patient-years) - Cohort C: 0% |

| Observational Registry | Up to 12 years | 412 (TTh), 393 (controls) | Increase in both groups, more pronounced in untreated | Non-significant increase of 0.2 in TTh group vs. 0.4-1.0 in untreated | 3.2% in TTh group vs. 6.9% in untreated |

| Sommer et al. | Up to 138 weeks | Not specified | 14.4 to 24.9 | 0.20 to 0.69 | Not reported |

| Holmäng et al. | 8 months | 23 | 12% increase | No significant change | Not reported |

| Gooren et al. | 72 months | 35 | No signs of BPH reported | Not reported | Not reported |

PSA: Prostate-Specific Antigen, BPH: Benign Prostatic Hyperplasia, TTh: Testosterone Therapy

These data suggest that while a modest increase in prostate volume and PSA can be observed, particularly in the initial phases of treatment, these changes tend to stabilize over time. Importantly, the incidence of prostate cancer in men receiving long-term TU therapy does not appear to be higher than in the general population and may even be lower in some cohorts compared to untreated hypogonadal men.

Experimental Protocols and Methodologies

The assessment of prostatic effects in long-term TU studies relies on a combination of clinical monitoring and pathological examination.

2.1. Clinical Monitoring Protocol

A typical protocol for monitoring prostate health in patients undergoing long-term TU therapy involves:

-

Baseline Assessment: Before initiation of TTh, a thorough evaluation including a digital rectal examination (DRE), serum PSA measurement, and assessment of lower urinary tract symptoms (LUTS) using a validated questionnaire such as the International Prostate Symptom Score (IPSS) is conducted.

-

Regular Follow-up: Patients are typically monitored every 3-6 months during the first year of treatment and annually thereafter. This includes DRE and serum PSA testing.

-

Prostate Biopsy: A prostate biopsy is indicated for men who have a confirmed elevated PSA level, a suspicious finding on DRE, or a significant increase in PSA velocity. The biopsy protocol usually involves transrectal ultrasound (TRUS)-guided collection of multiple core samples from different regions of the prostate for histological analysis.

2.2. Histological and Molecular Analysis

In research settings, prostate tissue obtained from biopsies or radical prostatectomy is subjected to further analysis to understand the molecular effects of TU.

-

Histopathology: Tissue sections are stained with hematoxylin and eosin (H&E) to assess for the presence of prostatic intraepithelial neoplasia (PIN), adenocarcinoma, or changes in the stromal-to-epithelial ratio.

-

Immunohistochemistry (IHC): IHC is used to detect and quantify the expression of key proteins involved in prostate cell proliferation and cancer development, such as the androgen receptor (AR), Ki-67 (a marker of cell proliferation), and CD34 (a marker of microvessel density).

-

Gene Expression Analysis: Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) can be employed to measure the expression levels of androgen-responsive genes, including PSA (KLK3), AR, and genes involved in cell growth and apoptosis.

Signaling Pathways and Molecular Mechanisms

The effects of testosterone on the prostate are mediated primarily through the androgen receptor (AR), a ligand-activated nuclear transcription factor.

3.1. Androgen Receptor Signaling Pathway

Testosterone, and its more potent metabolite dihydrotestosterone (DHT), bind to the AR in the cytoplasm of prostate epithelial and stromal cells. This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade ultimately influences cellular processes such as proliferation, differentiation, and apoptosis.

Methodological & Application

Application Notes and Protocols for Preclinical Animal Studies of Testosterone Undecanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the formulation, administration, and evaluation of testosterone undecanoate (TU) for preclinical animal research. The following protocols and data are intended to facilitate the design and execution of studies investigating the pharmacokinetic, pharmacodynamic, and toxicological properties of this long-acting androgen.

Formulation of Testosterone Undecanoate

The selection of an appropriate formulation is critical for achieving desired pharmacokinetic profiles in preclinical studies. Testosterone undecanoate is a lipophilic compound, necessitating formulations that enhance its solubility and bioavailability. Two primary types of formulations are commonly used in animal studies: oil-based solutions for parenteral administration and lipid-based systems for oral delivery.

Injectable Oil-Based Formulations

Oil-based formulations are suitable for intramuscular (IM) or subcutaneous (SC) injections and are designed to provide sustained release of testosterone.

Table 1: Composition of Injectable Testosterone Undecanoate Formulations

| Vehicle | Co-solvent (optional) | Testosterone Undecanoate Concentration | Animal Model | Reference |

| Castor Oil | Benzyl Benzoate | 250 mg/mL | Men | |

| Tea Seed Oil | - | 125 mg/mL | Men | |

| Soybean Oil | - | Not Specified | Cynomolgus monkeys | [1] |

Protocol 1: Preparation of Testosterone Undecanoate in Castor Oil for Injection

Materials:

-

Testosterone undecanoate (powder)

-

Castor oil (sterile, pharmaceutical grade)

-

Benzyl benzoate (optional, as a co-solvent and solubilizer)

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Sterile filtration unit (0.22 µm filter)

Procedure:

-

Weighing: Accurately weigh the required amount of testosterone undecanoate powder.

-

Dissolution:

-

If using a co-solvent, mix the castor oil and benzyl benzoate in the desired ratio (e.g., 2:1 oil to co-solvent).

-

Add the testosterone undecanoate powder to the oil or oil/co-solvent mixture in a sterile vial.

-

Place a sterile magnetic stir bar in the vial and place it on a magnetic stirrer.

-

Stir the mixture at a low to moderate speed until the testosterone undecanoate is completely dissolved. Gentle warming (e.g., to 40°C) may be applied to facilitate dissolution, but care should be taken to avoid degradation.

-

-

Sterilization: Once the solution is clear, filter it through a sterile 0.22 µm syringe filter into a final sterile vial.

-

Quality Control: Visually inspect the final solution for any particulate matter. Store in a cool, dark place.

Oral Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

Oral TU formulations are designed to bypass the hepatic first-pass metabolism by promoting lymphatic absorption. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.

Table 2: Example of a Solid Self-Emulsifying Drug Delivery System (S-SEDDS) for Oral Testosterone Undecanoate

| Component | Example Ingredient | Purpose | Reference |

| Oil | Medium-Chain Triglycerides (MCT) | Solubilizes TU | [2] |

| Surfactant | Cremophor EL (EL-35) | Forms emulsion | [2] |

| Co-surfactant | Polyethylene glycol 400 (PEG400) | Improves emulsification | [2] |

| Solid Adsorbent | Neusilin US2 | Converts liquid SEDDS to solid | [2] |

Protocol 2: Preparation of a Liquid Self-Emulsifying Drug Delivery System (SEDDS) for Testosterone Undecanoate

Materials:

-

Testosterone undecanoate (powder)

-

Oil (e.g., Medium-Chain Triglycerides)

-

Surfactant (e.g., Cremophor EL)

-

Co-surfactant (e.g., PEG400)

-

Glass vials

-

Vortex mixer

Procedure:

-

Screening of Excipients: Determine the solubility of TU in various oils, surfactants, and co-surfactants to select the most suitable components.

-

Formulation Preparation:

-

Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the desired ratio.

-

Vortex the mixture until a homogenous isotropic solution is formed.

-

Add the accurately weighed testosterone undecanoate to the mixture.

-

Vortex the final mixture until the TU is completely dissolved.

-

-

Characterization:

-

Self-emulsification assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.

-

Droplet size analysis: Determine the droplet size of the resulting emulsion using a particle size analyzer.

-

Experimental Protocols

The following are detailed protocols for key preclinical experiments involving testosterone undecanoate.

Pharmacokinetic (PK) Studies

Protocol 3: Pharmacokinetic Study of Injectable Testosterone Undecanoate in Rats

Animal Model: Male Wistar rats (orchiectomized to reduce endogenous testosterone)[3].

Procedure:

-

Acclimatization and Orchiectomy: Allow rats to acclimate for at least one week before surgery. Perform bilateral orchiectomy under appropriate anesthesia and provide post-operative care. Allow a recovery period of at least one week.

-

Dosing: Administer a single intramuscular injection of the prepared TU formulation (e.g., 100 mg/kg) into the gluteal muscle[3].

-

Blood Sampling:

-

Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., baseline, 1, 2, 4, 8, 24, 48, 72 hours, and then weekly for several weeks)[4].

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Analyze the plasma samples for testosterone concentrations using a validated LC-MS/MS method[5].

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Table 3: Pharmacokinetic Parameters of Injectable Testosterone Undecanoate in Rats

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | Animal Model | Reference |

| 125 | s.c. | ~40 | ~7 | Not Reported | Orchiectomized Wistar rats | [3] |

| 250 | i.m. | ~60 | ~7 | Not Reported | Non-orchiectomized Wistar rats | [3] |

| 500 | i.m. | ~100 | ~7 | Not Reported | Non-orchiectomized Wistar rats | [3] |

Protocol 4: Oral Bioavailability Study of Testosterone Undecanoate SEDDS in Dogs (Fasted vs. Fed State)

Animal Model: Male Beagle dogs.

Procedure:

-

Housing and Acclimatization: House dogs individually and allow them to acclimate to the study conditions.

-

Study Design: Use a crossover design where each dog receives the TU formulation under both fasted and fed conditions, with a washout period between treatments.

-

Dosing:

-

Fasted State: Administer the oral TU SEDDS formulation after an overnight fast.

-

Fed State: Administer the formulation shortly after the dogs have consumed a high-fat meal.

-

-

Blood Sampling: Collect blood samples from a peripheral vein at specified time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation and Analysis: Process and analyze the blood samples as described in Protocol 3.

-

Data Analysis: Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the fasted and fed states to assess the food effect.

Table 4: Pharmacokinetic Parameters of Oral Testosterone Formulations in Dogs

| Formulation | Dose (mg) | State | Geometric Mean AUC (h·ng/mL) | Fed:Fasted AUC Ratio | Reference |

| Native Testosterone (NT) | 40 | Fasted | 15.4 | 1.63 | [6] |

| Native Testosterone (NT) | 40 | Fed | 25.5 | [6] | |

| Testosterone Undecanoate (TU) | 40 | Fasted | 10.7 | 7.05 | [6] |

| Testosterone Undecanoate (TU) | 40 | Fed | 64.6 | [6] |

Pharmacodynamic (PD) Studies

Protocol 5: Assessment of Androgenic Effects in Castrated Rats

Animal Model: Orchiectomized adult male rats.

Procedure:

-

Orchiectomy and Treatment: Perform orchiectomy as described in Protocol 3. After a recovery period, divide the animals into groups and administer different doses of TU or a vehicle control over a specified period (e.g., 4 weeks)[3].

-

Assessment of Androgen-Dependent Tissues:

-

At the end of the treatment period, euthanize the animals and carefully dissect androgen-dependent tissues such as the seminal vesicles and prostate gland.

-

Record the wet weight of these organs.

-

-

Muscle Mass Assessment:

-

Dissect specific muscles, such as the levator ani, gastrocnemius, and tibialis anterior.

-

Measure and record the wet weight of these muscles[7].

-

-

Data Analysis: Compare the organ and muscle weights between the different treatment groups and the control group to determine the dose-dependent androgenic and anabolic effects of TU.

Toxicity Studies

Protocol 6: Long-Term Toxicity Study of Injectable Testosterone Undecanoate in Rabbits

Animal Model: Male New Zealand rabbits.

Procedure:

-

Group Allocation and Dosing: Divide the rabbits into control and treatment groups. Administer TU intramuscularly at different dose levels (e.g., 10 mg/kg) for an extended period (e.g., 6 weeks)[8].

-

Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight.

-

Hematology and Clinical Chemistry: Collect blood samples at regular intervals to assess hematological and clinical chemistry parameters.

-

Histopathology:

-

At the end of the study, perform a complete necropsy.

-

Collect major organs and tissues, with a particular focus on reproductive organs (testes, prostate), liver, and kidneys.

-

Process the tissues for histopathological examination to identify any treatment-related changes[8].

-

Signaling Pathways and Experimental Workflows

Testosterone Signaling Pathway

Testosterone exerts its effects primarily through the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.

Caption: Testosterone Signaling Pathway

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of a novel testosterone undecanoate formulation.

Caption: Pharmacokinetic Study Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. solid-self-emulsifying-drug-delivery-system-solid-sedds-for-testosterone-undecanoate-in-vitro-and-in-vivo-evaluation - Ask this paper | Bohrium [bohrium.com]

- 3. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]